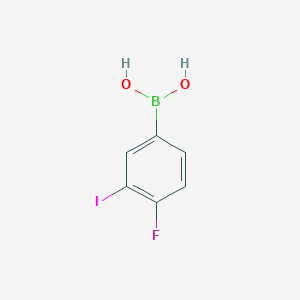

4-Fluoro-3-iodophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a valuable intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both fluorine and iodine substituents on the phenyl ring, which imparts unique reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 4-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3-iodophenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.

Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction Reactions: The fluorine and iodine substituents can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various aryl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 4-Fluoro-3-iodophenylboronic Acid

This compound is an organoboron compound with the molecular formula C6H5BFIO2. It serves as a valuable intermediate in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and iodine substituents on the phenyl ring gives this compound unique reactivity and properties.

Applications

This compound has a wide array of applications in scientific research:

- Chemistry: It is employed as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

- Biology: It is used in the development of boron-containing drugs and bioactive molecules.

- Medicine: It is investigated for potential use in boron neutron capture therapy (BNCT) for cancer treatment.

- Industry: It is utilized in the production of advanced materials and polymers with specific properties.

- Suzuki-Miyaura Cross-Coupling Reactions: Boronic acids, including this compound, are substrates in the Suzuki-Miyaura reaction, which enables the synthesis of biaryl compounds via the coupling of an organohalide and a boronic acid under palladium(0) catalysis . This reaction's advantages include mild reaction conditions, the availability and low toxicity of its substrates, and its versatility in terms of functional groups .

Boronic Acids in Pharmaceuticals

Boronic acids are generally considered non-toxic and easy to handle, making them useful as building blocks in the synthesis of pharmaceuticals .

Case Studies and Research Findings

- Antimicrobial Activity: Research indicates that boronic acids, including derivatives of phenylboronic acid, exhibit significant antimicrobial properties. Studies have highlighted the antibacterial activity of halogenated phenylboronic acids against Vibrio species, suggesting potential applications in food preservation and medical treatments.

- Anticancer Activity: Boronic acids are being explored for their anticancer properties. They can inhibit certain enzymes involved in cancer progression, making them valuable in drug development. Research indicates that phenylboronic acids can inhibit proteasome activity, which is crucial in cancer cell survival.

- Synthesis and Biological Evaluation: Studies have focused on synthesizing various phenylboronic acids and evaluating their biological activities. The findings suggest that structural modifications significantly affect antimicrobial potency, indicating that further exploration of derivatives could yield promising candidates for therapeutic use.

- Fluorinated Biphenyls: Fluorinated biphenyls, synthesized using fluorinated boronic acids, are used to develop OLEDs, liquid crystal displays (LCDs), organic semiconductors, metal-organic frameworks (MOF), and organic polymer of intrinsic microporosity (OMIMs) . Organofluorine substituents of biphenyls affect the adsorption, metabolism, distribution, and excretion properties of lead compounds, making them widespread drug motifs .

Data Table: Minimum Inhibitory Concentration (MIC) Studies of Related Compounds [2, 6]

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | 50 | 25 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 50 |

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-iodophenylboronic acid in chemical reactions involves the formation of boron-oxygen and boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The presence of fluorine and iodine substituents can influence the reactivity and selectivity of these reactions.

Vergleich Mit ähnlichen Verbindungen

4-Fluorophenylboronic Acid: Lacks the iodine substituent, resulting in different reactivity.

3-Iodophenylboronic Acid: Lacks the fluorine substituent, affecting its chemical properties.

4-Iodophenylboronic Acid: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.

Uniqueness: 4-Fluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.

Biologische Aktivität

4-Fluoro-3-iodophenylboronic acid is a notable compound in the field of organic chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme-inhibiting activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that also carries both fluorine and iodine substituents. The molecular formula is C6H4BFIO2, with a molecular weight of approximately 265.82 g/mol. The unique combination of halogen atoms contributes to its electronic properties, which can enhance its interactions with biological targets.

Biological Activities

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boronic acids, including derivatives like this compound. Research indicates that halogenated phenylboronic acids exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) in the range of 100 µg/mL against Vibrio harveyi and V. parahaemolyticus, effectively inhibiting planktonic growth and biofilm formation .

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 81.7 |

| DIMPBA | 100 | 30.3 |

| FIPBA | 100 | 24.1 |

2. Anticancer Activity

The potential anticancer properties of boronic acids have been increasingly recognized in medicinal chemistry. Studies indicate that compounds like this compound can inhibit specific enzymes involved in cancer cell proliferation. This inhibition is often linked to the compound's ability to form stable complexes with target proteins, thereby disrupting their function .

Case Study: Enzyme Inhibition

A specific study explored the effects of various boronic acids on proteasome activity in cancer cells, demonstrating that certain derivatives could significantly decrease cell viability in vitro. The results suggested that the presence of halogens like fluorine and iodine may enhance binding affinity to proteasome active sites.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through reversible covalent bonding with hydroxyl groups present in target proteins or enzymes. This property allows for the selective inhibition of enzymatic activity, particularly in proteases and kinases associated with cancer progression.

Research Findings

The following key findings summarize the biological activity and applications of this compound:

- Antibacterial Efficacy : Demonstrated significant antibacterial activity against Gram-negative bacteria.

- Anticancer Potential : Exhibited cytotoxic effects on various cancer cell lines through enzyme inhibition.

- Biocompatibility : Preliminary studies suggest acceptable levels of biocompatibility, making it a candidate for further drug development.

Eigenschaften

Molekularformel |

C6H5BFIO2 |

|---|---|

Molekulargewicht |

265.82 g/mol |

IUPAC-Name |

(4-fluoro-3-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H5BFIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H |

InChI-Schlüssel |

FDZRTFJYHMLZGP-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=C(C=C1)F)I)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.